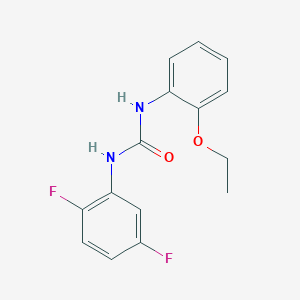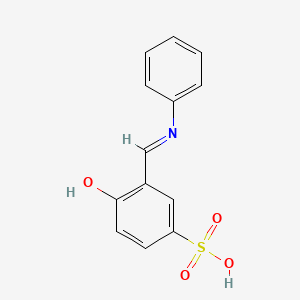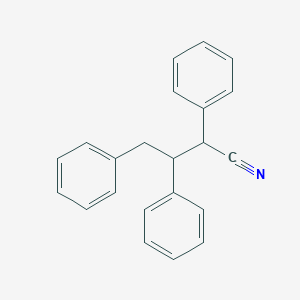
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenyl group and a morpholinopropyl group attached to a urea backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea typically involves the reaction of 3,4-dichloroaniline with 3-(morpholin-4-yl)propyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and morpholinopropyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-(2-morpholinoethyl)urea: This compound has a similar structure but with a shorter morpholinoethyl group.
1-(3,4-Dichlorophenyl)-3-(4-morpholinobutyl)urea: This compound has a longer morpholinobutyl group, which may affect its chemical and biological properties.
Properties
Molecular Formula |
C14H19Cl2N3O2 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-morpholin-4-ylpropyl)urea |
InChI |
InChI=1S/C14H19Cl2N3O2/c15-12-3-2-11(10-13(12)16)18-14(20)17-4-1-5-19-6-8-21-9-7-19/h2-3,10H,1,4-9H2,(H2,17,18,20) |
InChI Key |
VJYGBFZSFOEKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


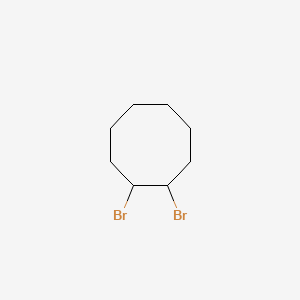

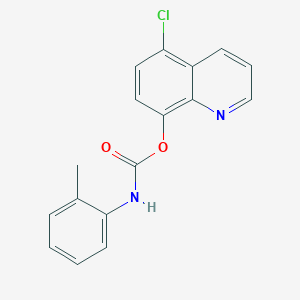
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)



![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)

